![molecular formula C18H17N3O4S2 B2550567 4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921541-71-1](/img/structure/B2550567.png)
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions such as glaucoma and neurodegenerative diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of sulfonyl groups to aromatic rings and the formation of amide bonds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of an amide bond between the benzenesulfonamide and a phenylthiazol moiety . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide includes the formation of an amide bond between the benzenesulfonamide and a pyrimidinyl group . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups. The crystal structure of these compounds often reveals intermolecular interactions, such as π-π stacking and hydrogen bonding, which contribute to their stability and biological activity . The specific molecular structure of "this compound" would likely exhibit similar characteristics.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including rearrangement and hydrolysis under alkaline conditions . The presence of electron-withdrawing groups, such as the sulfonyl group, can influence the reactivity of these compounds. Additionally, the introduction of substituents on the aromatic ring can lead to steric hindrance, affecting the compound's reactivity and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of sulfonyl and amide groups. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical and experimental investigations, including DFT calculations and spectroscopic analysis, can provide detailed information on the electronic structure, vibrational frequencies, and absorption properties of these compounds .
Scientific Research Applications
Enzyme Inhibition and Biological Potential
Sulfonamide derivatives have been extensively studied for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are relevant in the context of neurodegenerative diseases, such as Alzheimer's. One study synthesized Schiff bases of sulfonamide derivatives, demonstrating significant enzyme inhibition, which suggests potential applications in exploring treatments for neurodegenerative conditions (Kausar et al., 2019).
Antimicrobial and Antifungal Applications
Sulfonamide compounds have also shown promising antimicrobial and antifungal activities. A study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included sulfonamide groups, reported significant activity against various bacteria and fungi. This suggests that derivatives of sulfonamides could be explored for developing new antimicrobial and antifungal agents (Sarvaiya et al., 2019).
Antioxidant Properties
The antioxidant potential of sulfonamide derivatives is another area of interest, as oxidative stress is a key factor in many diseases. The ability of these compounds to scavenge free radicals can be leveraged in studying oxidative stress-related conditions and developing therapeutic strategies (Kausar et al., 2019).
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives with specific structural features have been synthesized and evaluated for their photophysical and photochemical properties, making them suitable candidates for photodynamic therapy applications in cancer treatment. The high singlet oxygen quantum yield of some sulfonamide-based compounds underscores their potential as photosensitizers in targeting cancer cells (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Another significant area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. Sulfonamides have been identified as potent inhibitors of these enzymes, suggesting their utility in researching conditions like glaucoma, edema, and certain neurological disorders (Gul et al., 2016).
properties
IUPAC Name |
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-3-9-16(10-4-13)27(24,25)21-15-7-5-14(6-8-15)17-11-12-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIEVOUZGCPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)
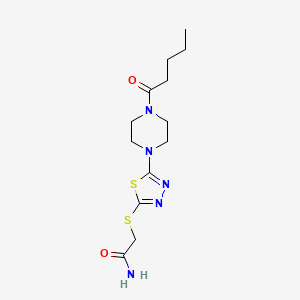
![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)
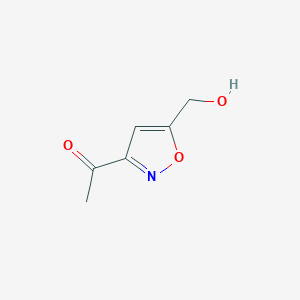
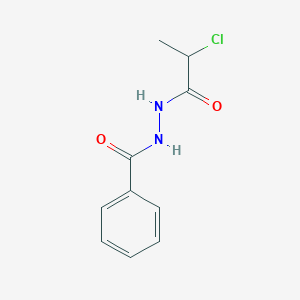

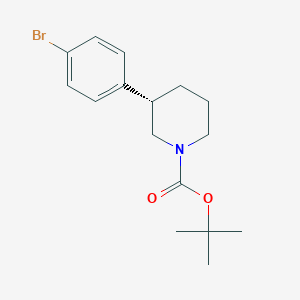
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

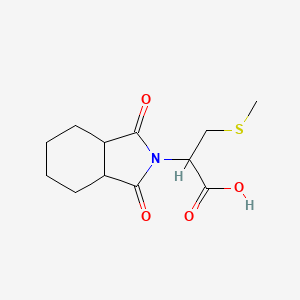
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)